3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride
Description
Historical Development of 3-Arylpyrazole Analogues in Medicinal Chemistry
The exploration of 3-arylpyrazole derivatives began in the mid-20th century, with early studies identifying their antipyretic and anti-inflammatory properties. Seminal work by Knorr and Pechmann established synthetic routes for pyrazole cores, enabling systematic derivatization. By the 1990s, advances in computational chemistry facilitated structure-based drug design, leading to FDA-approved drugs such as celecoxib (a COX-2 inhibitor) and stanozolol (an anabolic steroid).
Recent breakthroughs have focused on oncology applications. For example, molecular docking studies of 63 pyrazole derivatives identified compounds like M74 as dual inhibitors of CRMP2 and c-KIT proteins, highlighting the scaffold’s adaptability to multi-target therapies. The substitution pattern at the 3-position, particularly with aryl groups, has been shown to modulate binding affinities by up to 40% in kinase targets like VEGFR and HDAC.
Table 1: Key 3-Arylpyrazole Derivatives and Their Therapeutic Targets
| Compound | Aryl Substituent | Target Protein | Binding Affinity (kcal/mol) |
|---|---|---|---|
| Celecoxib | Trifluoromethyl | COX-2 | -9.2 |
| M74 (PMC study) | 4-Chlorophenyl | CRMP2/c-KIT | -11.4/-10.8 |
| 10b (PubMed) | 3-Methoxyphenyl | Tubulin | -8.9 |
Structural Significance of Ethoxyphenyl Substituents in Bioactive Pyrazoles
The ethoxyphenyl group in 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride contributes to its bioactivity through three mechanisms:
- Electronic Modulation: The ethoxy group (-OCH~2~CH~3~) donates electron density via resonance, stabilizing interactions with electrophilic regions of target proteins like tubulin or HDAC.
- Steric Optimization: The ethyl chain balances hydrophobicity and steric bulk, enhancing membrane permeability while avoiding excessive rigidity.
- Hydrogen Bonding: The ether oxygen serves as a hydrogen bond acceptor, as demonstrated in pyrazole–benzimidazole conjugates targeting tubulin polymerization.
Comparative studies of methoxy- and ethoxyphenyl analogues reveal nuanced differences. For instance, in arylpyrazole–benzimidazole conjugates, ethoxy substitutions improved tubulin inhibition by 18% compared to methoxy groups, likely due to prolonged hydrophobic contact with the colchicine binding site. Molecular dynamics simulations further show that the ethoxy group maintains stable van der Waals interactions over 1000 ns trajectories in complexes with VEGFR2.
Figure 1: Proposed Binding Mode of this compound with HDAC
- Ethoxyphenyl occupies a hydrophobic subpocket adjacent to the catalytic zinc ion.
- Pyrazole nitrogen forms a hydrogen bond with His145.
- Hydrochloride counterion stabilizes charge interactions with Asp267.
Properties
IUPAC Name |
5-(3-ethoxyphenyl)-1H-pyrazol-3-amine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O.ClH/c1-2-15-9-5-3-4-8(6-9)10-7-11(12)14-13-10;/h3-7H,2H2,1H3,(H3,12,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHTJVAXMUPDHPI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)C2=CC(=NN2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with an appropriate β-diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Introduction of the ethoxyphenyl group: This step involves the coupling of the pyrazole intermediate with 3-ethoxyphenylboronic acid using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.
Formation of the hydrochloride salt: The final step involves the treatment of the amine with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for efficient production.
Chemical Reactions Analysis
Substitution Reactions
The amine group at position 5 and ethoxyphenyl substituent participate in nucleophilic substitution.
Alkylation with alkyl halides (Table 1):
| Reagent | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Methyl iodide | CH₃CO₂H, RT, 5 h | N-methylated pyrazole derivative | 85% | |
| Benzyl bromide | K₂CO₃, DMF, 80°C, 12 h | N-benzyl derivative | 73% |
Key data for N-methylated product (Source ):
-
¹H NMR (CDCl₃): δ 3.66 (s, 3H, CH₃), 5.77 (s, 1H, pyrazole-H)
-
HRMS : m/z 302.1446 [M+H]⁺
Oxidative Arylation
Enzymatic C-4 arylation using laccase catalysts (Table 2):
| Catechol derivative | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| 4-Bromocatechol | MtLac, citrate buffer (pH 4.5) | 4-(4-Bromophenyl)-pyrazole | 85% | |
| Catechol | MtLac, ethyl acetate | 4-Phenyl-pyrazole | 97% |
Mechanism : Laccase oxidizes catechol to ortho-quinone, which undergoes Michael addition with the pyrazole’s C-4 position .
Condensation Reactions
The primary amine reacts with carbonyl compounds to form fused heterocycles (Table 3):
| Carbonyl compound | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Ethyl 2,4-dioxo-4-phenylbutanoate | CH₃CO₂H, reflux, 5 h | Pyrazolo[3,4-b]pyridine | 90% | |
| Acetylacetone | BF₃·Et₂O, CH₂Cl₂, RT | 1,3,5-Trisubstituted pyrazole | 78% |
Key intermediate : Protonation of the amine enhances electrophilicity at C-4, enabling cyclization .
Cycloaddition Reactions
[3+2] Cycloaddition with nitrile imines (Source ):
-
Reagents : CF₃-substituted alkenes, TfOH
-
Conditions : 60°C, 12 h
-
Product : 5-Trifluoromethylpyrazole derivatives (82–94% yield)
Mechanistic insight : Nitrile imines act as 1,3-dipoles, reacting regioselectively with electron-deficient alkenes .
Acid/Base-Mediated Rearrangements
Under strong acidic conditions (HCl/EtOH):
Scientific Research Applications
3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, pain, or microbial growth, leading to its observed biological effects.
Comparison with Similar Compounds
Table 1: Key Structural Analogues and Their Properties
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The ethoxy group in the target compound is electron-donating, whereas trifluoromethyl (CF₃) in ’s analogue is electron-withdrawing. This difference impacts electronic interactions with targets; CF₃ enhances polarity and binding in hydrophobic pockets .
- Positional Effects: Chlorine at the 2-position () vs. For example, 2-chlorophenyl derivatives show enhanced thrombin inhibitory activity due to optimal spatial alignment .
Pharmacological Activity Comparison
Table 2: Activity Profiles of Selected Analogues
Key Findings:
- The trifluoromethyl analogue () exhibits superior antimalarial activity (IC₅₀ = 0.8 µM) compared to ethylphenyl or ethoxyphenyl derivatives, likely due to enhanced lipophilicity and target affinity .
- Thrombin inhibition is highly sensitive to substituent position; 2-chlorophenyl derivatives () achieve submicromolar IC₅₀ values, whereas bulkier groups (e.g., tert-butyl in ) may reduce efficacy .
Key Insights:
- Microwave-assisted methods () achieve higher yields (78%) compared to traditional condensation (~65%) due to optimized reaction kinetics .
- Palladium-catalyzed routes () suffer from moderate yields (45%), likely due to steric challenges with CF₃ groups .
Structure-Activity Relationship (SAR) Analysis
- Electronic Effects : Ethoxy groups enhance solubility but may reduce membrane permeability compared to hydrophobic tert-butyl groups .
- Steric Effects : Bulky substituents (e.g., tert-butyl in ) hinder binding to flat active sites (e.g., thrombin) but may improve selectivity for larger pockets (e.g., kinases) .
- Hydrogen Bonding : The amine group at the 5-position is critical for forming hydrogen bonds with catalytic residues in enzymes like β-lactamases .
Biological Activity
3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
This structure features a pyrazole ring, which is known for its biological versatility, particularly in anticancer and anti-inflammatory applications.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit specific enzymes that are crucial in various metabolic pathways, leading to its potential as an antitumor agent.
- Modulation of Receptor Activity : It interacts with various receptors, influencing signaling pathways involved in cell proliferation and apoptosis.
- Antioxidant Properties : The compound exhibits antioxidant activity, which may contribute to its protective effects against oxidative stress-related diseases.
Anticancer Activity
Research indicates that this compound displays potent anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines:
These results suggest that the compound may induce apoptosis and inhibit cell cycle progression in cancer cells.
Anti-inflammatory Activity
The compound has also been investigated for its anti-inflammatory effects. In vivo studies have shown that it can reduce inflammation markers in models of induced inflammation, indicating potential therapeutic applications in inflammatory diseases.
Case Studies
A notable study explored the effects of this compound on glial cells, revealing that it significantly reduced LPS-induced inflammation in BV-2 cells and glutamate-induced oxidative neurotoxicity in HT-22 cells. This suggests its potential utility in treating neurodegenerative conditions such as Alzheimer's disease .
Structure-Activity Relationships (SAR)
The effectiveness of this compound can be correlated with its structural components. Variations in the ethoxy group and substituents on the phenyl ring have been studied to optimize biological activity:
| Substituent | Effect on Activity |
|---|---|
| Ethoxy | Enhances solubility and bioavailability |
| Methyl | Increases anticancer potency |
| Fluoro | Improves receptor binding affinity |
Q & A
Q. What are the recommended synthetic routes for 3-(3-ethoxyphenyl)-1H-pyrazol-5-amine hydrochloride, and how do reaction conditions influence yield?
Methodological Answer: The compound is typically synthesized via multi-step protocols starting with condensation of substituted phenylhydrazines with β-keto esters or nitriles, followed by cyclization. For example, analogs like 1,5-diarylpyrazoles are synthesized using 1,5-diarylpyrazole core templates, with optimization of substituents (e.g., methoxy, fluorine) impacting steric and electronic effects . Key parameters include:
- Temperature : Cyclization steps often require refluxing in polar aprotic solvents (e.g., DMF) at 120–140°C .
- Catalysts : Phosphorous oxychloride (POCl₃) is used for cyclization of hydrazides to form oxadiazole derivatives, with stoichiometric adjustments critical for minimizing side products .
- Purification : Hydrochloride salt formation improves crystallinity; recrystallization from ethanol/water mixtures is standard .
Q. How can researchers validate the structural integrity of this compound and its intermediates?
Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substitution patterns (e.g., ethoxy group at C3 of phenyl ring, pyrazole NH signals at δ 10–12 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion peaks (e.g., [M+H]⁺ for C₁₁H₁₄N₃O·HCl).
- X-ray Crystallography : For unambiguous confirmation, as demonstrated for structurally similar compounds like 1-(4-methoxyphenyl)-3-phenyl-1H-pyrazol-5-amine .
- HPLC-Purity : Reverse-phase HPLC with UV detection (λ = 254 nm) to ensure ≥98% purity .
Q. What are the critical solubility and stability considerations for this compound in aqueous and organic solvents?
Methodological Answer:
- Solubility : The hydrochloride salt enhances aqueous solubility (≈10–20 mg/mL in water at 25°C) but may precipitate in buffered solutions (pH > 5). In organic solvents, it is soluble in DMSO (>50 mg/mL) but poorly in hexane .
- Stability : Store at –20°C under inert gas (argon) to prevent hydrolysis of the ethoxy group. Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. For example, electron-withdrawing groups (e.g., –CF₃) lower LUMO energy, enhancing electrophilic interactions .
- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Pyrazole amines often bind to hinge regions via hydrogen bonds .
- QSAR Studies : Correlate substituent electronic parameters (Hammett σ) with experimental IC₅₀ values to optimize pharmacophores .
Q. How should researchers address contradictions in biological activity data across different assays?
Methodological Answer:
- Assay Validation : Cross-validate using orthogonal methods (e.g., SPR for binding affinity vs. cell-based assays for functional activity) .
- Control Compounds : Include structurally analogous positive/negative controls (e.g., 3-(4-trifluoromethylphenyl)-1H-pyrazol-5-amine) to isolate substituent effects .
- Statistical Analysis : Apply ANOVA to identify outliers; use Design of Experiments (DoE) to test variables (e.g., pH, temperature) affecting reproducibility .
Q. What strategies optimize reaction scale-up from milligram to gram quantities without compromising yield?
Methodological Answer:
- Process Chemistry : Transition from batch to flow chemistry for exothermic steps (e.g., cyclization), improving heat dissipation .
- Workup Optimization : Replace column chromatography with acid-base extraction for intermediates (e.g., isolate free base before HCl salt formation) .
- Kinetic Studies : Use in situ FTIR to monitor reaction progression and identify rate-limiting steps .
Q. How can researchers integrate this compound into heterocyclic scaffolds for multifunctional drug discovery?
Methodological Answer:
- Hybridization Techniques :
- Click Chemistry : Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) to append pharmacophores (e.g., PEG linkers) .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
